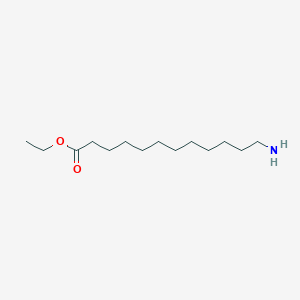

Ethyl 12-aminododecanoate

Description

BenchChem offers high-quality Ethyl 12-aminododecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 12-aminododecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 12-aminododecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATUZIMYRRFICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593138 | |

| Record name | Ethyl 12-aminododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53005-23-5 | |

| Record name | Ethyl 12-aminododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and weight analysis of ethyl 12-aminododecanoate

Molecular Architecture, Spectroscopic Validation, and Analytical Protocols

Executive Summary

Ethyl 12-aminododecanoate (CAS 53005-23-5) serves as a critical intermediate in the synthesis of high-performance polyamides (Nylon-12 derivatives) and as a bifunctional linker in pharmaceutical conjugation. Unlike its parent compound, 12-aminododecanoic acid (zwitterionic, high-melting), the ethyl ester exhibits distinct lipophilicity and solubility profiles that facilitate organic phase reactions. This guide provides a definitive technical breakdown of its molecular structure, predictive spectroscopic data, and validated analytical protocols for purity assessment.

Molecular Architecture & Properties[1]

Structural Topology

The molecule consists of a linear 12-carbon aliphatic chain terminated by a primary amine at the

Physicochemical Data

| Property | Value | Technical Note |

| CAS (Free Base) | 53005-23-5 | Primary target for organic synthesis. |

| CAS (HCl Salt) | 84636-23-7 | Common storage form to prevent polymerization. |

| Molecular Formula | - | |

| Molecular Weight | 243.39 g/mol | Monoisotopic Mass: 243.22 |

| Physical State | Viscous Liquid / Low-melting Solid | Significantly lower MP than parent acid (185°C) due to loss of zwitterionic lattice. |

| Solubility | Soluble in | Insoluble in water (Free base); Soluble in water (HCl salt). |

Spectroscopic Validation (The "Why" and "How")

To certify the identity of ethyl 12-aminododecanoate, analysts must corroborate the integrity of the ester linkage and the preservation of the primary amine.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 4.12 | Quartet ( | 2H | Diagnostic of Ethyl Ester formation. | |

| 2.68 | Triplet | 2H | Confirms free amine (unreacted). | |

| 2.29 | Triplet | 2H | Alpha-protons to carbonyl. | |

| 1.60 - 1.20 | Multiplet | 20H | Methylene backbone "envelope". | |

| 1.25 | Triplet ( | 3H | Terminal methyl of the ester. |

Expert Insight: The disappearance of the broad downfield singlet (~11 ppm) associated with the carboxylic acid of the parent material confirms successful esterification.

Mass Spectrometry (GC-MS / ESI-MS)

-

Molecular Ion (

): 243 m/z. -

Fragmentation Pattern (EI Source):

-

m/z 214 (

): Loss of ethyl group. -

m/z 198 (

): Loss of ethoxy group ( -

m/z 30 (

): Characteristic amine fragment (alpha-cleavage), though often low intensity in long chains. -

Base Peak: Often observed at m/z 55-69 range due to hydrocarbon chain fragmentation.

-

Experimental Protocols

Analytical Workflow: Purity Assessment

This protocol ensures the separation of the ester from the parent acid and potential dimers (nylon oligomers).

Protocol: GC-MS Setup

-

Column: Non-polar capillary column (e.g., 30m x 0.25mm, 5%-phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Inlet: Split mode (20:1), 250°C.

-

Oven Program:

-

Initial: 100°C (Hold 1 min).

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 min.

-

-

Detection: Mass Scan 40–500 amu.

-

Causality: The high final temperature is required because C12 chains have high boiling points. Derivatization of the amine (e.g., with BSTFA) is recommended if peak tailing is observed, shifting the MW to 315 (

).

Synthesis Context & Stability

Synthesis: Typically achieved via Fischer esterification of 12-aminododecanoic acid with ethanol and thionyl chloride (

-

Storage: Store as the HCl salt (CAS 84636-23-7) or at -20°C under inert atmosphere (Argon/Nitrogen).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69661, 12-Aminododecanoic acid. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 12-Aminododecanoic acid, ethyl ester (Mass Spectra). Retrieved from [Link]

-

Organic Syntheses. General Procedure for Esterification of Amino Acids. Coll. Vol. 5, p. 123. Retrieved from [Link]

Solubility Profile of Ethyl 12-Aminododecanoate in Organic Solvents

[2]

Executive Summary

Ethyl 12-aminododecanoate (CAS: 53005-23-5) is an amphiphilic ester comprising a long hydrophobic dodecyl chain, a polar terminal amine, and an ethyl ester group.[1][2] Unlike its parent compound, 12-aminododecanoic acid (zwitterionic, MP ~186°C), the ethyl ester exhibits significantly enhanced solubility in organic solvents and a lower melting point, making it a versatile monomer for polymerization and a linker for PROTACs.[1][2]

This guide provides a technical analysis of its solubility behavior, thermodynamic modeling, and the precise protocols required to determine its solubility profile for process optimization.[1][2]

Physicochemical Characterization & Predicted Profile[2][3][4][5][6]

The solubility of ethyl 12-aminododecanoate is governed by the competition between its hydrophobic tail (C12) and its polar headgroups (-NH₂, -COOEt).[1][2]

Structural Determinants[2][7]

-

Hydrophobic Domain: The 11-methylene chain (

) drives solubility in non-polar solvents (e.g., Toluene,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Polar Domain: The primary amine (

) and ester carbonyl (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Crystal Lattice Energy: The esterification disrupts the strong intermolecular zwitterionic lattice of the parent acid, lowering the enthalpy of fusion (

) and increasing solubility in organic media.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., ethyl 11-aminoundecanoate), the expected solubility profile is:

| Solvent Class | Representative Solvents | Solubility Behavior | Mechanism |

| Short-Chain Alcohols | Methanol, Ethanol, IPA | High | Strong H-bonding with |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Dipole-dipole interactions; useful for recrystallization.[2] |

| Chlorinated Solvents | Chloroform, DCM | Very High | Favorable dispersion forces and weak H-bonding.[1][2] |

| Aliphatic Hydrocarbons | Temperature Dependent | Low at | |

| Water | Water | Very Low (< 0.1 g/L) | Hydrophobic effect dominates; micelle formation possible. |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Note: The hydrochloride salt (CAS: 84636-23-7) will exhibit an inverted profile: high water solubility and low organic solubility.[2] This guide focuses on the free base .

Experimental Protocols for Solubility Determination

To generate a precise solubility curve (Mole Fraction

Protocol A: Dynamic Laser Monitoring (Synthetic Method)

This method is preferred for its speed and precision, eliminating sampling errors associated with filtration.[1][2]

Workflow:

-

Preparation: Weigh a precise mass (

) of ethyl 12-aminododecanoate and solvent ( -

Equilibration: Heat the mixture under stirring until fully dissolved (clear solution).

-

Cooling: Slowly cool the solution (0.2 K/min) while monitoring with a laser transmittance probe.

-

Detection: Record the temperature (

) at which laser transmittance drops significantly (nucleation point). -

Validation: Re-heat and re-cool to confirm hysteresis is

. -

Iteration: Add more solvent to the same vessel and repeat to generate the next data point.

Protocol B: Static Gravimetric Method (Standard)

Used when laser equipment is unavailable.[1]

-

Saturation: Add excess solute to solvent in a sealed vial.[1]

-

Agitation: Shake at constant temperature (

) for 24 hours. -

Settling: Allow phases to separate for 4 hours.

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm).

-

Drying: Evaporate solvent in a tared dish and weigh the residue (

). -

Calculation:

(Wherengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

Visualization of Experimental Workflow

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling

Experimental data should be correlated using the Modified Apelblat Equation , which is the standard for non-ideal solutions of organic esters.[1][2]

Modified Apelblat Equation

-

: Mole fraction solubility.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

: Absolute temperature (K).[3][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression analysis.

Interpretation:

-

Parameter B: Related to the enthalpy of solution.[1] A negative B value indicates endothermic dissolution (solubility increases with T).[1][2]

-

Parameter C: Accounts for the temperature dependence of the heat capacity.

Van't Hoff Analysis

For a simplified analysis (linear region), use:

-

: Apparent enthalpy of solution.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

: Gibbs free energy of solution (calculated as

-

: Entropy of solution.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Thermodynamic Insight:

For ethyl 12-aminododecanoate, dissolution is typically endothermic (

Practical Applications & Solvent Selection[2]

Recrystallization Strategy

To purify the compound (e.g., removing unreacted 12-aminododecanoic acid), a cooling crystallization or anti-solvent approach is recommended.[1][2]

-

Solvent: Ethanol or Ethyl Acetate (High solubility at high T).[1]

-

Anti-Solvent: Water or

-Heptane (Low solubility).[2] -

Protocol: Dissolve crude ester in warm Ethanol (

). Filter hot to remove unreacted acid (insoluble).[2] Slowly add water until turbidity appears, then cool tongcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Solvent Selection Logic

Figure 2: Decision tree for selecting solvents based on process requirements.

References

-

PubChem. (2025).[1][2][5] Ethyl 12-aminododecanoate (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

-

Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] Journal of Chemical Thermodynamics. (Cited for Apelblat Model methodology).[1][2]

-

Sha, F., et al. (2014).[1][2] Solubility and thermodynamic properties of 12-aminododecanoic acid. (Provides baseline data for the parent acid).[1][2]

-

NIST Chemistry WebBook. (2024).[1][2] Thermophysical Properties of Ethyl Esters. [Link][1][2]

Technical Guide: Thermal Characteristics & Physicochemical Profiling of Ethyl 12-Aminododecanoate

[1]

Executive Summary

Ethyl 12-aminododecanoate (CAS 53005-23-5) is a bifunctional aliphatic ester primarily utilized as a precursor for Nylon-12 synthesis and as a linker in pharmaceutical conjugates (e.g., PROTACs).[1][2]

Critical Technical Insight: unlike simple organic esters, this compound exhibits complex thermal behavior due to its tendency to undergo intramolecular cyclization or intermolecular polymerization (to Nylon-12) upon heating. Consequently, a standard "boiling point" is a theoretical construct for the free base, as the molecule polymerizes before entering the vapor phase at standard pressure.

Researchers typically encounter this compound in two distinct forms:

-

The Hydrochloride Salt (Stable): A crystalline solid used for storage and handling.

-

The Free Base (Reactive): An unstable oil/low-melting solid generated in situ that rapidly polymerizes if not maintained at low temperatures (< -20°C).[1]

Physicochemical Profile & Data Summary

The following table synthesizes experimental and theoretical data for ethyl 12-aminododecanoate and its relevant analogs.

| Property | Ethyl 12-aminododecanoate (Free Base) | Ethyl 12-aminododecanoate HCl (Salt) | 12-Aminododecanoic Acid (Parent) |

| CAS Number | 53005-23-5 | 84636-23-7 | 693-57-2 |

| Molecular Formula | C₁₄H₂₉NO₂ | C₁₄H₃₀ClNO₂ | C₁₂H₂₅NO₂ |

| Molecular Weight | 243.39 g/mol | 279.85 g/mol | 215.33 g/mol |

| Physical State | Low-melting solid or viscous oil | Crystalline Solid | White Powder |

| Melting Point | Undefined/Unstable (Likely 30–50°C range) | High Melting (Typically >140°C)* | 185–187°C (Lit.)[1] |

| Boiling Point | Theoretical: ~350°C (Predicted) Practical: Polymerizes before boiling | N/A (Decomposes) | N/A (Zwitterionic) |

| Storage | -20°C, Inert Gas (Ar/N₂) | Room Temp, Desiccated | Room Temp |

*Note: The HCl salt melting point is depressed relative to the zwitterionic parent acid but remains a distinct solid phase. Exact values depend on crystallization solvent and purity.

Thermodynamic & Structural Analysis[3]

The "Boiling Point" Paradox

Attempting to measure the boiling point of the free base ester at standard pressure results in polymerization. The amino group (

Mechanism of Thermal Instability: Heating the free base provides the activation energy for nucleophilic acyl substitution, releasing ethanol and forming a polyamide (Nylon-12) chain. This reaction is irreversible under standard distillation conditions.[1]

Visualization of Thermal Pathways

The following diagram illustrates the relationship between the stable salt, the reactive free base, and the polymerization pathway.

Caption: Thermal reaction pathways. The free base is a transient species that converts to Nylon-12 (polymer) or Lactam (cyclic) upon heating, rendering standard boiling point measurement impossible.

Experimental Characterization Protocols

Protocol A: Melting Point Determination (HCl Salt)

Objective: Confirm identity and purity of the stable hydrochloride salt. Method: Differential Scanning Calorimetry (DSC) or Capillary Melting Point.

-

Sample Prep: Dry the HCl salt in a vacuum desiccator over

for 24 hours to remove hygroscopic moisture. -

Instrument: Calibrate DSC with Indium standard (

). -

Ramp: Heat from

to -

Analysis:

-

Look for a sharp endothermic peak (melting).

-

Note: A broad peak or a peak shifting towards

indicates hydrolysis to the parent acid (12-aminododecanoic acid).[1]

-

Protocol B: Handling the Free Base (In Situ Generation)

Objective: Use the ester in synthesis without isolating the unstable bulk material.

-

Suspension: Suspend the HCl salt (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Neutralization: Cool to

. Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq) dropwise. -

Verification: The suspension will clear (or precipitate TEA·HCl salts).

-

Usage: Use the solution immediately for the next coupling step. Do not heat to remove solvent; solvent exchange should be done under high vacuum at

.

Applications & Implications

Polymer Synthesis (Nylon-12)

The thermal instability described above is the functional basis for Nylon-12 production.[1] The ethyl ester serves as a monomer where the ethoxy group acts as a leaving group.[1]

-

Process: Polycondensation.[1]

-

Conditions: High temperature (

), vacuum to remove ethanol.

PROTAC Linker Design

In drug development, the long C12 alkyl chain provides a hydrophobic spacer for Proteolysis Targeting Chimeras (PROTACs).

-

Critical Requirement: The linker must remain intact during synthesis.[1]

-

Strategy: The ester is typically hydrolyzed to the acid only at the final stage, or the amine is protected (e.g., Boc-protection) to prevent premature polymerization during handling.

References

Sources

- 1. 53171-35-0|Ethyl 4-amino-4-oxobutanoate|BLD Pharm [bldpharm.com]

- 2. 371-34-6|Ethyl 6-aminohexanoate|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 12-AMINODODECANOIC ACID - Safety Data Sheet [chemicalbook.com]

- 5. 84636-23-7 | Ethyl 12-aminododecanoate hydrochloride - AiFChem [aifchem.com]

Ethyl 12-Aminododecanoate: A Chemoenzymatic Pivot for High-Performance Polyamides and Conjugates

Executive Summary

Ethyl 12-aminododecanoate (Ethyl-12-ADA) represents a critical "green gatekeeper" in the modern synthesis of Polyamide 12 (Nylon 12). Unlike its parent compound, 12-aminododecanoic acid (12-ADA), which exists as a high-melting zwitterion (

For drug development professionals, this molecule serves as a versatile, hydrophobic

Part 1: Molecular Architecture & Synthesis

The "Ester Advantage" in Polymer Chemistry

The utility of ethyl 12-aminododecanoate lies in its masked reactivity. In the acid form (12-ADA), the strong electrostatic attraction between the ammonium (

| Property | 12-Aminododecanoic Acid (12-ADA) | Ethyl 12-Aminododecanoate | Impact on Processing |

| CAS Number | 693-57-2 | 53005-23-5 | Distinct regulatory tracking |

| Physical State | White Powder | Low-melting Solid / Oil | Ester allows bulk liquid handling |

| Melting Point | 185–187°C | 33–35°C | Ester enables low-temp enzymatic catalysis |

| Solubility | Polar solvents, hot alcohols | Organic solvents (DCM, THF) | Ester compatible with lipophilic drug synthesis |

| Reactivity | Direct condensation (High T) | Transamidation (Low T) | Ester is an "activated" substrate for lipases |

Dual Synthesis Pathways

Ethyl 12-aminododecanoate sits at the convergence of petrochemical and bio-based supply chains. While traditionally derived from butadiene, recent "Green Chemistry" initiatives utilize Vernonia oil (rich in vernolic acid) or Castor oil as renewable feedstocks.

Figure 1: Convergence of petrochemical and bio-based synthesis routes yielding Ethyl 12-aminododecanoate.

Part 2: Polymerization Kinetics & Mechanisms

Chemoenzymatic Polymerization (CALB)

The most advanced application of ethyl 12-aminododecanoate is its polymerization using Candida antarctica Lipase B (CALB), typically immobilized (e.g., Novozym 435). Unlike traditional thermal polycondensation which requires temperatures

Mechanism: Enzymatic Aminolysis The reaction proceeds via a "Ping-Pong Bi-Bi" mechanism where the enzyme acts as an acyl transferase.

-

Acyl-Enzyme Formation: The serine residue in the CALB active site attacks the ethyl ester, releasing ethanol (the first leaving group) and forming a covalent acyl-enzyme intermediate.

-

Nucleophilic Attack: The terminal amine of a second monomer (or growing chain) attacks the acyl-enzyme complex.

-

Chain Elongation: A stable amide bond is formed, regenerating the free enzyme.

Thermodynamic Driver:

Figure 2: Catalytic cycle of CALB-mediated aminolysis for Nylon 12 synthesis.

Part 3: Advanced Applications

Engineering Plastics (Green Nylon 12)

Nylon 12 synthesized from ethyl 12-aminododecanoate exhibits superior crystallinity control compared to thermal routes.

-

Thermal Properties:

, -

Mechanicals: High fatigue resistance and low water absorption due to the long hydrophobic methylene chain (

. -

Use Cases: 3D printing filaments (SLS), catheter tubing, and automotive fuel lines.

Biomedical: PROTACs and Drug Conjugates

In drug discovery, the ethyl ester serves as a heterobifunctional linker precursor.

-

PROTAC Linkers: The 12-carbon chain provides a flexible "spacer" connecting an E3 ligase ligand to a target protein ligand. The length is critical for allowing the ternary complex to fold correctly for ubiquitination.

-

Albumin Binding: The lipidic nature of the dodecyl chain promotes non-covalent binding to Human Serum Albumin (HSA), extending the half-life of peptide drugs. The ethyl ester allows for selective reaction with hydrazine or hydroxylamine to form warheads before final conjugation.

Part 4: Experimental Protocols

Protocol 1: CALB-Catalyzed Bulk Polymerization

Target: Synthesis of Nylon 12 oligomers/polymers from Ethyl 12-aminododecanoate.

Materials:

-

Monomer: Ethyl 12-aminododecanoate (Purity

). -

Catalyst: Novozym 435 (Immobilized CALB on acrylic resin).

-

Equipment: Schlenk tube, Oil bath, High-vacuum pump (

).

Methodology:

-

Monomer Preparation: Charge 10.0 g (41 mmol) of ethyl 12-aminododecanoate into a dried Schlenk tube.

-

Melting: Heat the tube to 80°C . Note that the monomer melts at ~35°C, forming a clear, low-viscosity oil. Expert Note: Do not exceed 90°C to prevent thermal deactivation of the enzyme.

-

Catalyst Addition: Add 1.0 g (10 wt%) of Novozym 435. (Pre-dried over

for 24h is recommended). -

Oligomerization (Stage 1): Stir at 80°C under nitrogen atmosphere (1 atm) for 2 hours. This initiates oligomer formation without rapid solvent loss.

-

Polymerization (Stage 2): Apply vacuum (

) slowly to prevent bumping. Continue stirring at 80°C for 24–48 hours.-

Why Vacuum? To remove the ethanol byproduct. Failure to remove ethanol limits the Degree of Polymerization (DP) due to equilibrium constraints.

-

-

Work-up: Dissolve the reaction mixture in hot chloroform or hexafluoroisopropanol (HFIP). Filter to remove the immobilized enzyme (which can be recycled).

-

Precipitation: Pour the filtrate into cold methanol to precipitate the Polyamide 12. Filter and dry under vacuum.

Characterization Checklist:

-

FTIR: Disappearance of ester peak (

) and appearance of Amide I ( -

DSC: Confirm melting point of polymer (

). -

GPC: Determine

and PDI (typically

References

-

Vertex AI Search . (2024). Synthesis of 12-aminododecanoic acid from vernolic acid. US Patent 5530148A. Link

-

ChemicalBook . (2024). Dodecanoic acid, 12-amino-, ethyl ester Properties (CAS 53005-23-5).[1] Link

-

MDPI . (2022). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers. Link

-

PubMed . (2016).[2] Efficient production of the Nylon 12 monomer ω-aminododecanoic acid methyl ester from renewable dodecanoic acid methyl ester. Metabolic Engineering. Link

-

CymitQuimica . (2024). 12-Aminododecanoic acid: Properties and Applications. Link

Sources

Technical Guide: Chemoselectivity and Reactivity of Ethyl 12-Aminododecanoate

Executive Summary & Molecular Architecture[1]

Ethyl 12-aminododecanoate (E12AD) represents a critical bifunctional building block in both macromolecular synthesis and bioconjugation. Unlike short-chain amino esters (e.g., glycine ethyl ester), E12AD features a significant hydrophobic spacer—a 12-carbon aliphatic chain—separating the nucleophilic primary amine from the electrophilic ethyl ester.

This architecture dictates its unique reactivity profile:

-

Lipophilicity: The C12 chain imparts high solubility in non-polar organic solvents (DCM, Toluene) and facilitates membrane permeation in drug delivery applications (PROTAC linkers, LNPs).

-

Entropic Isolation: The distance between the amine and ester reduces the rate of immediate intramolecular cyclization (compared to C4/C5 analogs), but introduces a competing risk of intermolecular polymerization (Nylon-12 formation).

This guide provides the protocols necessary to harness the amine's reactivity while suppressing unwanted oligomerization.

Reactivity Profile: The Nucleophile-Electrophile Paradox

The core challenge in handling E12AD is that the molecule is its own reaction partner. The terminal amine (

Thermodynamic & Kinetic Parameters[1]

-

Amine Basicity (pKa): ~10.6 (conjugate acid). In its free base form, it is a strong nucleophile.

-

Ester Electrophilicity: Moderate. Reactivity is lower than activated esters (NHS, p-nitrophenyl) but sufficient to react with the amine at elevated temperatures (>80°C) or high concentrations.

-

Entropic Factor: The formation of a 13-membered ring (macrolactam) is kinetically disfavored compared to intermolecular condensation (polymerization) under standard concentration regimes (>0.1 M).

Competing Pathways Diagram

The following diagram illustrates the "Fork in the Road" for E12AD reactivity. Control is achieved by manipulating concentration , temperature , and pH .

Figure 1: Reaction pathways for Ethyl 12-aminododecanoate. Researchers typically aim for the green path (Controlled Coupling) while avoiding the red paths (Self-reaction).

Experimental Protocols

Storage & Handling (The "Self-Destruct" Prevention)

Critical: Never store E12AD as a free base for extended periods. It will slowly oligomerize, turning from a clear oil/low-melting solid into an insoluble white waxy polymer.

-

Recommended Form: Hydrochloride salt (

). -

Storage Conditions: -20°C, desiccated.

-

Free-Basing Protocol:

-

Suspend

in Dichloromethane (DCM). -

Wash with cold saturated

(aq) or 1M NaOH (rapidly). -

Dry organic layer over

. -

Use immediately. Do not concentrate to dryness with heat.

-

Chemoselective Coupling (Amide Bond Formation)

To couple the amine of E12AD to a carboxylic acid (e.g., a drug payload or protein) without reacting the ester tail:

Reagents:

-

Carboxylic Acid Partner (

) -

Coupling Agent: HATU or EDC/NHS

-

Base: DIPEA (Diisopropylethylamine) - Non-nucleophilic base is essential.

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step Workflow:

-

Activation: Dissolve

(1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Stir for 15 min at 0°C. -

Addition: Add

(1.0 eq) directly to the mixture. Add an additional 1.0 eq of DIPEA to neutralize the salt in situ.-

Note: Adding the salt directly prevents the transient high concentration of free amine that leads to dimerization.

-

-

Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by LC-MS.

-

Workup: Dilute with Ethyl Acetate, wash with 1M HCl (removes unreacted amine), then Brine.

Why this works: The activated ester (HATU-intermediate) reacts with the amine of E12AD orders of magnitude faster than the E12AD amine can attack its own ethyl ester tail.

Reductive Amination (Secondary Amine Synthesis)

For creating secondary amine linkers (common in PROTACs):

-

Mix: Aldehyde (

) + -

Dehydrate: Add

or molecular sieves to drive imine formation (2 hours). -

Reduce: Add

(3.0 eq) at 0°C. -

Result:

.

Analytical Characterization

When characterizing reaction products, specific spectral signatures confirm the integrity of the C12 chain and the differentiation between the ester and amide groups.

| Technique | Parameter | Diagnostic Signal | Interpretation |

| 1H NMR | Protons adjacent to the ethyl ester carbonyl.[1] | ||

| 1H NMR | Protons adjacent to the free amine.[1] Shifts to ~3.2 ppm upon amidation. | ||

| 1H NMR | Ethyl Group | Confirms the ethyl ester is intact (not hydrolyzed).[1] | |

| IR | Ester C=O Stretch | ~1735 cm⁻¹ | Sharp, strong band.[1] Distinct from Amide I band. |

| IR | Amide I Stretch | ~1650 cm⁻¹ | Appears only after successful coupling.[1] |

| MS (ESI) | Molecular Ion | E12AD Free Base MW: ~243.4 Da.[1] |

Applications in Drug Delivery[2][3]

The 12-carbon chain is not merely a spacer; it is a physicochemical modulator.

-

Hydrophobicity Tuning: In Antibody-Drug Conjugates (ADCs), replacing a hydrophilic PEG spacer with the C12 alkyl chain of E12AD increases the hydrophobicity of the payload. This can improve bystander killing effects by allowing the released payload to permeate neighboring cell membranes [1].

-

PROTAC Linkers: The flexible alkyl chain allows the E3 ligase and the target protein to adopt a functional ternary complex. The length (approx 15-16 Å) is often optimal for spanning binding pockets [2].

Synthesis of Hydrophobic Linker Scaffold

Figure 2: Workflow for converting E12AD into a functional drug-linker moiety.

Troubleshooting & FAQs

Q: My reaction mixture turned into a gel.

-

Cause: You likely performed the reaction at high concentration (>0.5M) or heated the free base, causing polymerization (Nylon-12 formation).

-

Fix: Repeat using the in situ neutralization method (add salt + base directly to the electrophile) and keep concentration <0.1M.

Q: Can I use the methyl ester instead of the ethyl ester?

-

Insight: Methyl esters are more susceptible to hydrolysis and aminolysis. The ethyl ester (E12AD) is preferred for multistep synthesis because the steric bulk of the ethyl group provides slightly better resistance to unwanted side reactions [3].

Q: How do I remove the ethyl ester at the end?

-

Protocol: Standard saponification. LiOH (2 eq) in THF/Water (3:1) at RT for 4 hours. Do not use acid hydrolysis (HCl/reflux) as it will degrade any sensitive amide bonds formed earlier.

References

-

Veranova. (2024). Understanding the Critical Role of Linkers in Advancing ADCs.Link

-

BroadPharm. (n.d.). 12-Aminododecanoic acid as PROTAC Linker.[2]Link

-

National Institutes of Health (NIH). (2025). De novo biosynthesis of nylon 12 monomer.[3][4] PubMed. Link

-

WuXi AppTec. (2023).[5] Drug Conjugate Linkers and Their Effects on Drug Properties.[6][5][7]Link

-

ChemGuide. (2020). Amines as Nucleophiles: Reaction Mechanisms.Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 12-Aminododecanoic acid, 693-57-2 | BroadPharm [broadpharm.com]

- 3. d-nb.info [d-nb.info]

- 4. De novo biosynthesis of nylon 12 monomer ω-aminododecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. veranova.com [veranova.com]

- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Ethyl 12-Aminododecanoate: A Long-Chain Linker for Bioconjugation

Application Note & Protocols

Introduction: The Strategic Importance of Linkers in Bioconjugate Design

In the intricate world of bioconjugation, the linker molecule is far more than a simple bridge. It is a critical determinant of the overall performance, stability, and efficacy of the resulting conjugate.[1][2] The choice of linker can profoundly influence properties such as solubility, steric hindrance, and the pharmacokinetic profile of a biotherapeutic.[3][4] Long-chain, flexible linkers have emerged as a valuable class of tools in the bioconjugationist's arsenal, offering the ability to create spatial separation between the conjugated molecules. This separation can be crucial for preserving the biological activity of proteins, enhancing the accessibility of payloads, and mitigating potential steric clashes.[3][5]

Ethyl 12-aminododecanoate, a bifunctional molecule featuring a terminal primary amine and an ethyl ester connected by a twelve-carbon aliphatic chain, represents an exemplary long-chain, flexible, and hydrophobic linker. Its linear structure provides a significant span, while the free rotation around the carbon-carbon single bonds imparts a high degree of flexibility. The terminal primary amine serves as a versatile handle for conjugation to a wide array of biomolecules and surfaces, most commonly through the formation of stable amide bonds with activated carboxylic acids.[5] The ethyl ester provides a second functional group that can be utilized for further modification or as a point of attachment.

This comprehensive guide provides detailed application notes and protocols for the effective use of ethyl 12-aminododecanoate as a linker in bioconjugation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of long-chain linkers in their work.

Physicochemical Properties of Ethyl 12-Aminododecanoate

A thorough understanding of the physicochemical properties of a linker is paramount for designing successful bioconjugation strategies. The long aliphatic chain of ethyl 12-aminododecanoate imparts significant hydrophobicity, which can influence its solubility in aqueous buffers and the properties of the final conjugate.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₉NO₂ | - |

| Molecular Weight | 243.39 g/mol | - |

| Appearance | Inferred to be a colorless to pale yellow liquid or low-melting solid | [6] |

| Boiling Point | Not available for the free base. | - |

| Melting Point | Not available for the free base. | - |

| Solubility | Low in water. Soluble in organic solvents like ethanol, DMSO, and DMF. | [6][7][8] |

| logP (Predicted) | ~5.95 (for the parent ester, ethyl dodecanoate) | [6] |

| pKa (of the amine) | Estimated to be around 10.5-10.8 | General chemical principles |

Note: Some properties are inferred from the closely related compounds 12-aminododecanoic acid and ethyl dodecanoate due to limited direct data for the free base of ethyl 12-aminododecanoate.[5][6][9]

Core Principles of Conjugation with Ethyl 12-Aminododecanoate

The primary utility of ethyl 12-aminododecanoate in bioconjugation stems from the reactivity of its terminal primary amine. This nucleophilic group readily participates in reactions with various electrophilic species to form stable covalent bonds. The most common and robust method for conjugating amines to biomolecules is through the formation of an amide bond with a carboxylic acid group. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The long, flexible nature of the C12 alkyl chain offers several advantages:

-

Spatial Separation: It provides significant distance between the conjugated partners, which can be critical for maintaining the native conformation and function of a protein or for allowing a conjugated payload to reach its target without steric hindrance from the carrier molecule.[3][5]

-

Enhanced Flexibility: The rotational freedom of the alkyl chain can allow the conjugated molecule to adopt a more favorable orientation for interaction with its target.[5][10]

-

Modulation of Physicochemical Properties: The hydrophobic nature of the linker can influence the overall hydrophobicity of the bioconjugate, which may impact its solubility, aggregation propensity, and pharmacokinetic properties.[3][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving ethyl 12-aminododecanoate.

Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of Ethyl 12-Aminododecanoate to a Carboxyl-Containing Biomolecule (e.g., a Protein)

This two-step protocol is the most widely used method for conjugating amine-containing molecules to carboxyl groups on proteins. It minimizes the risk of protein-protein crosslinking by first activating the carboxyl groups and then introducing the amine-containing linker.[12]

Rationale: The first step involves the activation of carboxyl groups on the protein using EDC and NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester. This activated protein is then purified to remove excess EDC and NHS before the addition of the amine-containing linker in the second step. This prevents the polymerization of the protein by EDC.

Diagram of the Two-Step Conjugation Workflow:

Caption: Workflow for the two-step EDC/NHS-mediated conjugation.

Materials:

-

Protein with accessible carboxyl groups (e.g., antibody, enzyme)

-

Ethyl 12-aminododecanoate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Desalting columns (e.g., Sephadex G-25)

-

Organic co-solvent (e.g., DMSO or DMF) if needed for linker solubility

Procedure:

-

Protein Preparation:

-

Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

-

Expert Insight: Ensure the buffer is free of extraneous amines (e.g., Tris) or carboxylates (e.g., acetate) as these will compete with the reaction.[13]

-

-

Activation of Protein Carboxyl Groups:

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

-

Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS over the protein to the protein solution.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

Causality: The excess of EDC and NHS drives the reaction towards the formation of the NHS-activated protein.

-

-

Removal of Excess Activation Reagents:

-

Immediately pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer.

-

Collect the protein-containing fractions. This step is crucial to prevent EDC-mediated crosslinking of the protein in the presence of the amine linker.

-

-

Conjugation with Ethyl 12-Aminododecanoate:

-

Prepare a stock solution of ethyl 12-aminododecanoate in an organic co-solvent like DMSO or DMF due to its low aqueous solubility.[8]

-

Add a 10-100 fold molar excess of the linker to the activated protein solution. The final concentration of the organic co-solvent should be kept below 10% (v/v) to minimize protein denaturation.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the protein-linker conjugate from excess linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

-

For conjugates with increased hydrophobicity, hydrophobic interaction chromatography (HIC) may be a suitable purification method.[14]

-

Protocol 2: Characterization of the Protein-Linker Conjugate

Rationale: It is essential to characterize the conjugate to determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule.

Methods:

-

Mass Spectrometry (MS):

-

Intact Mass Analysis: Native mass spectrometry is particularly useful for analyzing heterogeneous mixtures of antibody-drug conjugates.[15] The mass increase of the protein corresponds to the number of attached linkers.

-

Peptide Mapping: The protein conjugate is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS to identify the specific lysine residues that have been modified.[2][16]

-

-

UV-Vis Spectroscopy:

-

If the linker is conjugated to a molecule with a distinct chromophore, the DOL can be estimated using the Beer-Lambert law.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Applications and Case Studies

The long, flexible nature of ethyl 12-aminododecanoate and similar linkers makes them suitable for a variety of bioconjugation applications:

-

Antibody-Drug Conjugates (ADCs): In ADCs, the linker plays a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody. A long, flexible linker can help to overcome steric hindrance, allowing the drug to be attached to various sites on the antibody without significantly impacting its antigen-binding affinity. The hydrophobicity of the C12 chain can also influence the overall properties of the ADC, potentially affecting its aggregation and clearance rates.[3][19]

-

PROTACs (Proteolysis Targeting Chimeras): Long linkers are often employed in the design of PROTACs to bridge a target protein and an E3 ubiquitin ligase, facilitating the degradation of the target protein. The length and flexibility of the linker are critical for achieving the optimal ternary complex formation.[5]

-

Surface Immobilization: The amine group of ethyl 12-aminododecanoate can be used to covalently attach biomolecules to surfaces functionalized with carboxyl groups. The long alkyl chain acts as a spacer, extending the biomolecule away from the surface to improve its accessibility and reduce non-specific interactions.[20]

-

Drug Delivery Systems: The hydrophobicity of the linker can be exploited in the design of drug delivery systems. For instance, conjugation of a hydrophilic drug with this linker can increase its lipophilicity, potentially enhancing its ability to cross cell membranes.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Inactive EDC/NHS (hydrolyzed) | - Prepare fresh EDC/NHS solutions immediately before use. |

| - Suboptimal pH for activation or coupling | - Ensure the pH of the Activation Buffer is ~6.0 and the Coupling Buffer is 7.2-8.0. | |

| - Competing nucleophiles in the buffer | - Use amine-free and carboxyl-free buffers for the respective reaction steps. | |

| - Low solubility of the linker | - Increase the concentration of the organic co-solvent (e.g., DMSO, DMF), but monitor for protein precipitation. | |

| Protein Precipitation/Aggregation | - High concentration of organic co-solvent | - Keep the final concentration of the organic co-solvent below 10% (v/v). |

| - Increased hydrophobicity of the conjugate | - Perform the conjugation at a lower protein concentration. Consider adding stabilizing excipients. | |

| High Degree of Labeling (DOL) | - Excessive molar ratio of linker to protein | - Reduce the molar excess of the linker in the conjugation step. |

| Difficulty in Purifying the Conjugate | - Hydrophobic nature of the conjugate | - Use HIC for purification. Consider using a buffer containing a mild non-ionic detergent.[14] |

Stability Considerations: The Ethyl Ester Moiety

While the amide bond formed during conjugation is generally stable, the ethyl ester group of the linker is susceptible to hydrolysis, particularly under basic conditions or in the presence of esterase enzymes.[4][14][21]

-

Chemical Stability: In aqueous buffers, the rate of hydrolysis of the ethyl ester is pH-dependent. At neutral and slightly acidic pH, the hydrolysis is slow, but it is significantly accelerated at higher pH.[22]

-

Enzymatic Stability: Esterases present in plasma and within cells (e.g., in lysosomes) can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[12][19] The susceptibility to enzymatic cleavage will depend on the specific esterase and the steric accessibility of the ester group. For some applications, this cleavage could be a desirable feature for drug release, while for others, it may represent an instability.[12][19]

Diagram of Ester Hydrolysis:

Caption: Hydrolysis of the ethyl ester to a carboxylic acid.

Conclusion

Ethyl 12-aminododecanoate is a valuable tool for bioconjugation, offering a long, flexible, and hydrophobic spacer arm. Its primary amine functionality allows for straightforward conjugation to carboxyl-containing biomolecules using well-established EDC/NHS chemistry. The resulting long linker can provide crucial spatial separation, enhance flexibility, and modulate the physicochemical properties of the bioconjugate. By carefully considering the reaction conditions, purification strategies, and the stability of the ester moiety, researchers can successfully employ ethyl 12-aminododecanoate to construct a wide range of innovative bioconjugates for therapeutic, diagnostic, and research applications.

References

-

12-Aminododecanoic Acid | C12H25NO2 | CID 69661 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

Functional Properties of Chitosan Conjugated with Oleic Acid and Caffeic Acid and Its Application in Oil-in-Water Emulsions - MDPI. (2023). Retrieved February 7, 2026, from [Link]

-

Mitigating ADC Toxicities With Linker-Payload Design... - YouTube. (2025, January 16). Retrieved February 7, 2026, from [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

-

The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

-

Esters in ADC linkers: Optimization of stability and lysosomal cleavage. (n.d.). Retrieved February 7, 2026, from [Link]

-

An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies | Bioconjugate Chemistry - ACS Publications. (2026, February 6). Retrieved February 7, 2026, from [Link]

-

The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021, November 9). Retrieved February 7, 2026, from [Link]

-

Showing Compound Ethyl dodecanoate (FDB011947) - FooDB. (2010, April 8). Retrieved February 7, 2026, from [Link]

-

Assessment of ADC Higher Order Structure Through 2D NMR Analysis - PMC - NIH. (2025, November 20). Retrieved February 7, 2026, from [Link]

-

Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

-

Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

-

Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

The acid‐binding properties of long‐chain aliphatic amines - ResearchGate. (2025, August 7). Retrieved February 7, 2026, from [Link]

-

hydrolysis of esters - Chemguide. (n.d.). Retrieved February 7, 2026, from [Link]

-

Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo | Journal of Proteome Research - ACS Publications. (2020, November 5). Retrieved February 7, 2026, from [Link]

-

Technote 205 - Covalent Coupling - Bangs Laboratories. (n.d.). Retrieved February 7, 2026, from [Link]

-

Mass Spectrometry: Structural Proteomics – Tomos Morgan - YouTube. (2025, July 31). Retrieved February 7, 2026, from [Link]

-

Concerning the Mechanism of Ester Hydrolysis by Proteases - ResearchGate. (2025, September 19). Retrieved February 7, 2026, from [Link]

- Enzymatic production of alkyl esters through alcoholysis: A critical evaluation of lipases and alcohols - Brandeis University. (n.d.).

-

Amine - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

-

Key Mechanisms in Lysosome Stability, Degradation and Repair - PubMed. (2025, May 9). Retrieved February 7, 2026, from [Link]

-

Rational Design and Virtual Screening of Antimicrobial Terpene-Based Leads from Marrubium vulgare Essential Oil: Structure-Based Optimization for Food Preservation and Safety Applications - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

-

Methionine-Specific Bioconjugation for Single-Molecule Force Spectroscopy of Cell Surface Proteins - PubMed. (2025, April 15). Retrieved February 7, 2026, from [Link]

-

Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). Retrieved February 7, 2026, from [Link]

-

Science Made Simple: Antibody-Drug Conjugates (ADCs) - YouTube. (2025, August 6). Retrieved February 7, 2026, from [Link]

-

Solubility of nicotinic acid in polyamidoamine dendrimer solutions - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

-

Surface modification of polyetheretherketone by grafting amino groups to improve its hydrophilicity and cytocompatibility | Request PDF - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

15.9: Hydrolysis of Esters - Chemistry LibreTexts. (2022, January 31). Retrieved February 7, 2026, from [Link]

- CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate - Google Patents. (n.d.).

-

Why do longer amines have less solubility than shorter amines? : r/askscience - Reddit. (2019, April 24). Retrieved February 7, 2026, from [Link]

-

Top-down MS of post-translationally modified proteins - Boston University Medical Campus. (n.d.). Retrieved February 7, 2026, from [Link]

-

Assess Catabolic Stability of Biologics & ADCs with Lysosomes | BioIVT Blog. (n.d.). Retrieved February 7, 2026, from [Link]

-

Bioconjugation – using Selective Chemistry to Enhance the Properties of Proteins and Peptides as Therapeutics and Carriers | Request PDF - ResearchGate. (2025, August 6). Retrieved February 7, 2026, from [Link]

-

Ethyl 12-oxododecanoate | C14H26O3 | CID 560304 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

- CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents. (n.d.).

-

aqueous equilibrium solubility: Topics by Science.gov. (n.d.). Retrieved February 7, 2026, from [Link]

- US2980716A - Method for preparing 6, 8-dihalooctanoic esters - Google Patents. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Ubiquitin - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 12-AMINODODECANOIC ACID | 693-57-2 [chemicalbook.com]

- 6. Showing Compound Ethyl dodecanoate (FDB011947) - FooDB [foodb.ca]

- 7. Amine - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. 12-Aminododecanoic Acid | C12H25NO2 | CID 69661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. US6916947B2 - Method of producing amino carboxylic acids - Google Patents [patents.google.com]

- 16. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Incorporation of Amino Acids with Long-Chain Terminal Olefins into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

Surface modification techniques using ethyl 12-aminododecanoate SAMs

Application Note: Precision Surface Engineering with Ethyl 12-aminododecanoate SAMs

Executive Summary

This guide details the protocol for utilizing Ethyl 12-aminododecanoate (EAD) as a high-fidelity surface modifier. Unlike standard thiol-based Self-Assembled Monolayers (SAMs) that adsorb directly onto gold, EAD is primarily utilized as a heterobifunctional grafting agent . Its structure—comprising a reactive primary amine, a hydrophobic C12 alkyl spacer, and a protected ethyl ester tail—makes it an ideal candidate for creating switchable bio-interfaces, extending linker length in drug delivery systems, and generating pristine hydrophobic surfaces that can be chemically unmasked.

Key Applications:

-

Pro-drug Linker Systems: Creating hydrolyzable surface tethers for small molecules.

-

Switchable Wettability: Transitioning from hydrophobic (Ester) to hydrophilic (Carboxyl) states.

-

Passivation: Blocking residual active sites on biosensors with a semi-long chain ester.

Mechanistic Insight & Material Logic

The Molecule: Ethyl 12-aminododecanoate

-

Head Group (Amine, -NH₂): The nucleophilic anchor. It reacts efficiently with activated esters (NHS), epoxides, or isocyanates on a base substrate. It can also form weak electrostatic SAMs on mica or platinum.

-

Spacer (C12 Alkyl Chain): Provides Van der Waals ordering. The 12-carbon length is critical—it is long enough to form a semi-crystalline barrier (shielding the underlying substrate) but short enough to maintain solubility in organic grafting solvents.

-

Tail Group (Ethyl Ester, -COOCH₂CH₃): A chemically orthogonal protecting group. It presents a neutral, hydrophobic surface that prevents non-specific protein adsorption driven by charge, while remaining convertible to a carboxylic acid via hydrolysis.

The Strategy: "Graft-to" Assembly

Direct adsorption of amines on gold is thermodynamically weak (4–6 kcal/mol vs. 40+ kcal/mol for thiols). Therefore, for robust drug development applications, we utilize a "Graft-to" protocol . A stable base SAM (e.g., Mercaptoundecanoic acid on Gold) is activated, and EAD is covalently tethered via amide bond formation.

Experimental Protocols

Protocol A: Covalent Grafting on Gold Surfaces (The "Stable Tether" Method)

Use this protocol for biosensors and drug screening chips requiring high stability.

Materials Required:

-

Substrate: Au(111) coated glass slides (cleaned).

-

Base SAM Reagent: 11-Mercaptoundecanoic acid (11-MUA).

-

Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

-

Ligand: Ethyl 12-aminododecanoate (EAD).

-

Solvents: Absolute Ethanol, Milli-Q Water, DMF (Dimethylformamide).

Step-by-Step Methodology:

-

Base SAM Formation:

-

Immerse clean gold slides in a 1 mM ethanolic solution of 11-MUA for 18–24 hours.

-

Why: This forms a dense, ordered carboxyl-terminated monolayer.

-

Rinse with ethanol and dry under N₂ stream.

-

-

Surface Activation (The Reactive Intermediate):

-

EAD Grafting (The Modification):

-

Prepare a 5 mM solution of Ethyl 12-aminododecanoate in DMF (or Ethanol if solubility permits; DMF is preferred for preventing amine aggregation).

-

Immerse the activated chip in the EAD solution for 2 hours at Room Temperature.

-

Reaction: The amine of EAD attacks the NHS-ester, forming a stable amide bond.

-

Critical Step: Add 10 mM Triethylamine (TEA) to the solution to ensure the amine is deprotonated (-NH₂) and nucleophilic.

-

-

Washing & Passivation:

-

Sonicate in DMF for 5 minutes to remove physisorbed molecules.

-

Rinse with ethanol and dry.[5]

-

-

Validation (Self-Check):

-

The surface should now be hydrophobic (Contact Angle ~75–85°).

-

FTIR should show the disappearance of the NHS ester peak (1740 cm⁻¹) and appearance of Amide I/II bands and the Ester carbonyl stretch (~1735 cm⁻¹).

-

Protocol B: Direct Adsorption on Mica (The "Electrostatic" Method)

Use this for AFM studies or temporary masking.

-

Cleave fresh Muscovite Mica.

-

Prepare 1 mM EAD in Chloroform.

-

Dip coat for 10 minutes.

-

Result: The protonated amine (NH₃⁺) binds to the negative lattice of the mica. Note: This is reversible and pH sensitive.

Surface Characterization & Data Interpretation

The following table summarizes expected physicochemical changes during the modification of a Gold surface (Protocol A).

| Surface Stage | Water Contact Angle (θ) | XPS Marker Signals | Dominant Chemical Functionality |

| Bare Gold | < 10° (Clean) | Au 4f | Gold Lattice |

| 11-MUA SAM | < 15° (Hydrophilic) | C 1s (COOH), S 2p | Carboxylic Acid (-COOH) |

| Activated (NHS) | ~ 40-50° | N 1s (Succinimide) | NHS Ester |

| EAD Modified | 78° ± 3° | N 1s (Amide), C 1s (Ester) | Ethyl Ester (-COOEt) |

| Hydrolyzed | < 20° | C 1s (COOH) | Carboxylic Acid (Regenerated) |

Hydrolysis Note: To regenerate the carboxyl group (deprotection), treat the EAD-modified surface with 0.1 M NaOH in 50% Ethanol for 30 minutes. This cleaves the ethyl ester, leaving a longer alkyl chain ending in -COOH.

Pathway Visualization (Graphviz)

The following diagram illustrates the chemical workflow for creating the stable EAD interface.

Caption: Step-by-step chemical pathway for grafting Ethyl 12-aminododecanoate onto a gold substrate via an MUA intermediate.

Troubleshooting & Expert Tips

-

Solubility Issues: EAD is a fatty amine ester. If it crashes out of ethanol, switch to DMF or a 1:1 Ethanol/DCM mixture.

-

Amine Oxidation: Amines can oxidize over time. Ensure your EAD stock is fresh or stored under Argon. Old amine stocks will yield low grafting density.

-

"Multilayer" Formation: Unlike thiols, amines don't stack indefinitely, but if the concentration is too high in Protocol B (Mica), you may get bilayers. In Protocol A (Covalent), sonication is mandatory to remove non-covalently bound species.

References

-

Love, J. C., et al. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 105(4), 1103–1170. Link

-

Winkler, T., et al. "Modification of Self-Assembled Monolayers by Electron Irradiation as a Tool for Surface Engineering." ResearchGate. Link

-

ChemicalBook. "12-Aminododecanoic acid Properties and Applications." ChemicalBook Database. Link

-

Wagner, H., et al. "Chemical surface modification of self-assembled monolayers by radical nitroxide exchange reactions."[7] Chemistry - A European Journal. Link

-

PubChem. "12-Aminododecanoic acid Compound Summary."[3][8] National Library of Medicine. Link

Sources

- 1. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient production of the Nylon 12 monomer ω-aminododecanoic acid methyl ester from renewable dodecanoic acid methyl ester with engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zimmerpeacocktech.com [zimmerpeacocktech.com]

- 6. KR101341889B1 - A process to synthesize 12-aminododecanoic acid or the ester derivative thereof - Google Patents [patents.google.com]

- 7. Chemical surface modification of self-assembled monolayers by radical nitroxide exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 12-Aminododecanoic Acid | C12H25NO2 | CID 69661 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Purity Synthesis of 12-Aminododecanoic Acid via Alkaline Hydrolysis of its Ethyl Ester

Abstract & Core Principles

12-Aminododecanoic acid is a critical bifunctional monomer, most notably serving as the precursor for the high-performance polymer Nylon-12.[1][2][3] Its synthesis from renewable sources is a key area of green chemistry research. This application note provides a comprehensive, robust protocol for the hydrolysis of ethyl 12-aminododecanoate. The chosen methodology is an alkaline-mediated hydrolysis (saponification), a technique selected for its quantitative and irreversible nature, which consistently delivers high yields of the desired product.[4]

The fundamental principle of this procedure rests on the nucleophilic acyl substitution mechanism. An ester, when heated with a strong base like sodium hydroxide (NaOH), undergoes hydrolysis.[5][6] The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling an ethoxide leaving group. In the alkaline medium, the newly formed carboxylic acid is immediately deprotonated by the base to form a highly stable carboxylate salt. This acid-base reaction is the thermodynamic driving force that renders the saponification process irreversible, unlike acid-catalyzed hydrolysis which exists in equilibrium.[4]

A subsequent acidification step is essential. The addition of a strong acid protonates the carboxylate salt, regenerating the carboxylic acid. Simultaneously, the terminal amino group is protonated. Adjusting the pH to the isoelectric point of 12-aminododecanoic acid minimizes its solubility in the aqueous medium, causing it to precipitate out of solution as a zwitterion, allowing for efficient isolation.

Overall Synthesis Workflow

The conversion process is a multi-step procedure involving hydrolysis, neutralization, isolation, and purification. Each stage is critical for achieving a high-purity final product.

Caption: Workflow for the synthesis of 12-aminododecanoic acid.

Key Experimental Parameters

This table summarizes the recommended quantitative data for the hydrolysis protocol. Adjustments may be necessary based on the scale of the reaction.

| Parameter | Value / Compound | Molar Mass ( g/mol ) | Moles (Typical Scale) | Mass / Volume | Notes |

| Starting Material | Ethyl 12-aminododecanoate | 243.40 | ~0.041 mol | 10.0 g | Ensure starting material is pure for optimal yield and purity. |

| Hydrolysis Reagent | Sodium Hydroxide (NaOH) | 40.00 | ~0.082 mol | 3.28 g | A 2x molar excess is used to ensure the reaction goes to completion and is irreversible.[4] |

| Solvent System | Ethanol / Deionized Water (1:1 v/v) | N/A | N/A | 100 mL | Facilitates dissolution of both the organic ester and the inorganic base. |

| Acidification Agent | Hydrochloric Acid (HCl), 6 M | 36.46 | As required | ~15-20 mL | Added dropwise to precipitate the product at its isoelectric point. |

| Reaction Temperature | Reflux | N/A | N/A | ~80-90 °C | Ensures a sufficient reaction rate without degrading the product. |

| Reaction Time | 4-6 hours | N/A | N/A | N/A | Monitor by TLC if necessary, but this duration is typically sufficient for full conversion. |

| Purification Solvent | Ethanol / Deionized Water | N/A | N/A | As required | A hot solvent mixture is used for recrystallization to obtain a high-purity product.[7] |

| Expected Yield | 12-Aminododecanoic Acid | 215.34 | - | 7.5 - 8.5 g (85-95%) | Yield is dependent on the efficiency of isolation and purification steps. |

Detailed Step-by-Step Experimental Protocol

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle concentrated acids and bases within a certified chemical fume hood.

Materials and Reagents

-

Ethyl 12-aminododecanoate (≥98% purity)

-

Sodium Hydroxide (NaOH), pellets (≥98% purity)

-

Ethanol (200 proof, absolute)

-

Hydrochloric Acid (HCl), 6 M solution

-

Deionized Water

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Filter paper (Whatman No. 1 or equivalent)

-

pH indicator strips or calibrated pH meter

-

Glass beakers and graduated cylinders

-

Vacuum oven

Step 1: Saponification of the Ester

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, topped with a reflux condenser. Place the apparatus in a heating mantle on a magnetic stir plate.

-

Dissolving Reactants: To the flask, add 10.0 g of ethyl 12-aminododecanoate. Add 50 mL of ethanol and stir until the ester is fully dissolved.

-

Base Preparation: In a separate beaker, carefully dissolve 3.28 g of NaOH pellets in 50 mL of deionized water. Caution: This process is exothermic. Allow the solution to cool to near room temperature.

-

Initiate Reaction: Add the cooled NaOH solution to the flask containing the ester. Begin vigorous stirring and turn on the heating mantle.

-

Reflux: Bring the reaction mixture to a gentle reflux and maintain it for 4-6 hours. The solution should become clear and homogeneous as the reaction proceeds. This alkaline hydrolysis is an irreversible process that drives the reaction to completion.[4]

Step 2: Product Work-up and Acidification

-

Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature.

-

Solvent Removal: Remove the bulk of the ethanol solvent using a rotary evaporator. This step is crucial as it facilitates the precipitation of the product from the now primarily aqueous solution.

-

Acidification: Transfer the remaining aqueous solution to a beaker placed in an ice bath. While stirring, add 6 M HCl dropwise. Monitor the pH of the solution periodically.

-

Precipitation: As the solution becomes acidic, a dense white precipitate of 12-aminododecanoic acid will begin to form. Continue adding acid until the pH is approximately 6-7, which is near the isoelectric point of the amino acid, maximizing precipitation.

Step 3: Isolation of Crude Product

-

Filtration: Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

-

Collection: Pour the cold slurry containing the precipitate into the funnel. Use a small amount of cold deionized water to rinse the beaker and transfer any remaining solid.

-

Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (2x 25 mL) to remove residual NaCl and other water-soluble impurities.

-

Drying: Continue to pull a vacuum through the filter cake for 15-20 minutes to remove as much water as possible. Carefully transfer the crude product to a watch glass and dry it in a vacuum oven at 50-60 °C overnight.

Step 4: Purification by Recrystallization

-

Solvent Preparation: Prepare a 1:1 (v/v) mixture of ethanol and deionized water.

-

Dissolution: Place the dried crude product into a clean Erlenmeyer flask. Add the ethanol/water solvent mixture in small portions and heat the flask gently with stirring. Add just enough hot solvent to completely dissolve the solid.[7]

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal formation, do not disturb the solution during this period. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

-

Final Isolation: Collect the purified white crystals by vacuum filtration as described in Step 4.3. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

-

Final Drying: Dry the purified 12-aminododecanoic acid in a vacuum oven at 50-60 °C to a constant weight.

Step 5: Characterization and Validation

-

Yield Calculation: Determine the final mass of the purified product and calculate the percentage yield.

-

Purity Assessment: Measure the melting point of the product. Pure 12-aminododecanoic acid has a reported melting point of 184-186 °C.[7] A sharp melting point within this range is a strong indicator of high purity.

-

Spectroscopic Analysis (Optional): Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

References

-

PrepChem. Synthesis of 12-aminododecanoic acid . PrepChem.com. [Link]

-

Scribd. Saponification of Ethyl Acetate Experiment . Scribd. [Link]

-

ResearchGate. Hydrolysis Reaction of !-Laurolactam to Form 12-Aminolauric Acid . ResearchGate. [Link]

-

Journal of Hygienic Engineering and Design. PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW . [Link]

-

National Center for Biotechnology Information. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes . National Institutes of Health. [Link]

- Google Patents. KR101341889B1 - A process to synthesize 12-aminododecanoic acid or the ester derivative thereof.

-

A-Level Chemistry. Hydrolysis of polypeptides . a-levelchemistry.co.uk. [Link]

- Google Patents. US5530148A - Synthesis of 12-aminododecanoic acid.

-

ResearchGate. Efficient production of the Nylon 12 monomer ω-aminododecanoic acid methyl ester from renewable dodecanoic acid methyl ester with engineered Escherichia coli . ResearchGate. [Link]

-

PubMed. Efficient production of the Nylon 12 monomer ω-aminododecanoic acid methyl ester from renewable dodecanoic acid methyl ester with engineered Escherichia coli . National Center for Biotechnology Information. [Link]

-

Save My Exams. Acid & Alkaline Hydrolysis of Esters (Edexcel International A Level (IAL) Chemistry): Revision Note . Save My Exams. [Link]

-

Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids . Waters Corporation. [Link]

-

YouTube. Esters 6. Alkaline hydrolysis of esters (inc. saponification) . [Link]

Sources

- 1. KR101341889B1 - A process to synthesize 12-aminododecanoic acid or the ester derivative thereof - Google Patents [patents.google.com]

- 2. US5530148A - Synthesis of 12-aminododecanoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. savemyexams.com [savemyexams.com]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. prepchem.com [prepchem.com]

Application Note: Ethyl 12-Aminododecanoate in Advanced Surfactant Synthesis

Topic: Ethyl 12-aminododecanoate as an intermediate in surfactant synthesis Audience: Researchers, scientists, and drug development professionals. Format: Detailed Application Note & Protocol Guide.

Strategic Intermediates for Biocompatible & Gemini Surfactants

Executive Summary

In the landscape of modern surfactant chemistry, Ethyl 12-aminododecanoate (E12AD) represents a critical "bifunctional scaffold." Unlike simple fatty acids or amines, E12AD possesses a defined hydrophobic spacer (

This structural duality allows for the precise synthesis of peptidomimetic surfactants and Gemini surfactants used in high-value applications such as gene delivery vectors, antimicrobial coatings, and stimuli-responsive nanocarriers. This guide provides a rigorous, field-proven methodology for synthesizing E12AD and deploying it to create a high-performance Arginine-based cationic surfactant.

Chemical Basis & Strategic Utility

The Hydrophobic Spacer ( )

The 12-carbon chain is the "Goldilocks" length for biological applications. It provides sufficient hydrophobicity to drive self-assembly (micellization) without the extreme insolubility or high melting points associated with

-

CMC Impact: Surfactants derived from

chains typically exhibit Critical Micelle Concentrations (CMC) in the millimolar range (0.5 – 10 mM), ideal for drug solubilization. -

Membrane Interaction: The

tail effectively inserts into lipid bilayers, making these derivatives excellent candidates for transfection reagents.

The Bifunctional Advantage

Using E12AD as an intermediate allows for "Head-to-Tail" modularity:

-

Amine Terminus (

): Acts as the nucleophile for coupling with polar head groups (e.g., Amino acids, Sugars, PEG). -

Ester Terminus (

): Acts as a "masked" anion. It can remain hydrophobic (non-ionic surfactant) or be hydrolyzed post-assembly to generate a zwitterionic or anionic surfactant.

Experimental Protocols

Protocol A: Synthesis of Ethyl 12-Aminododecanoate Hydrochloride

Objective: Convert commercially available 12-aminododecanoic acid (Nylon-12 monomer) into its ethyl ester form to protect the carboxyl group and increase solubility in organic solvents.

Reagents:

-

12-Aminododecanoic acid (98% purity)

-

Absolute Ethanol (Anhydrous)

-

Thionyl Chloride (

) -

Diethyl Ether (for precipitation)

Workflow Diagram (DOT):

Caption: Figure 1. Synthesis pathway for the conversion of 12-aminododecanoic acid to its ethyl ester hydrochloride salt.

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

). -

Solvent Preparation: Charge the flask with 100 mL of absolute ethanol. Cool to 0°C in an ice bath.

-

Activation: Dropwise add Thionyl Chloride (1.5 equivalents relative to the acid) to the cold ethanol. Caution: Exothermic reaction. Evolution of HCl gas.

-

Addition: Remove the ice bath. Add 12-aminododecanoic acid (5.0 g, 23.2 mmol) to the solution. The solid may not dissolve immediately.

-

Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. The solution should become clear, indicating the consumption of the zwitterionic starting material.

-

Isolation: Concentrate the reaction mixture under reduced pressure (Rotavap) to ~10 mL.

-

Precipitation: Pour the oily residue into 100 mL of cold diethyl ether. A white precipitate (the hydrochloride salt) will form immediately.

-

Purification: Filter the solid, wash with cold ether (

mL), and dry under vacuum.-